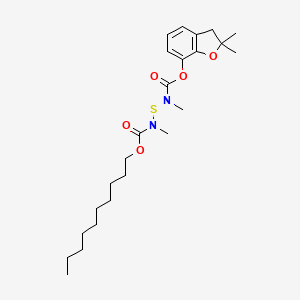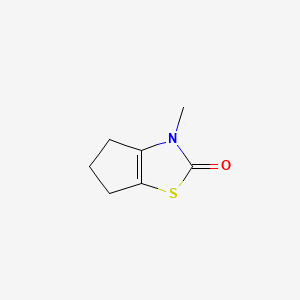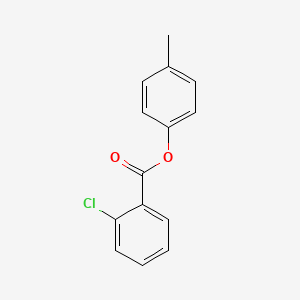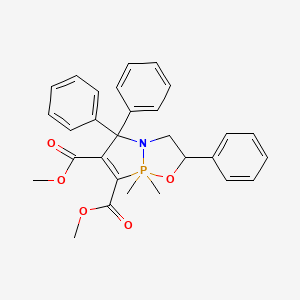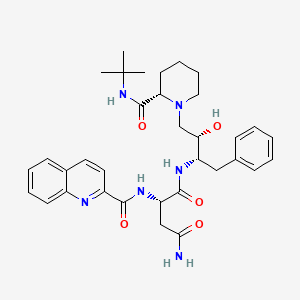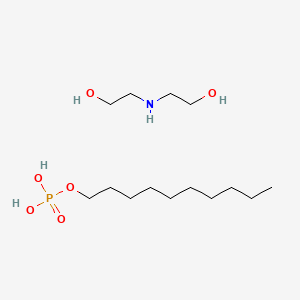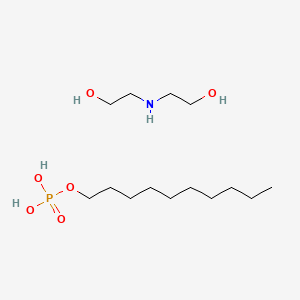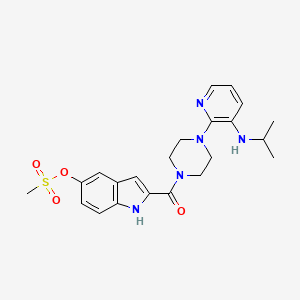
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) is a complex organometallic compound It is characterized by the presence of a zinc ion coordinated to a porphyrin ring, which is a large, aromatic macrocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) typically involves the reaction of zinc salts with 2,3,7,8,12,13,17,18-octaethylporphyrin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The porphyrin ligand is synthesized separately and then reacted with zinc salts in a suitable solvent, such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or to remove the zinc ion from the porphyrin ring.
Substitution: The zinc ion can be substituted with other metal ions, leading to the formation of different metalloporphyrins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zinc(II) porphyrin oxides, while reduction reactions may produce free-base porphyrins or other metalloporphyrins.
Scientific Research Applications
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the development of new materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, facilitating various chemical reactions. In biological systems, it can mimic the active sites of certain enzymes, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, potassium, (SP-4-1)
- Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, lithium, (SP-4-1)
Uniqueness
The uniqueness of Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) lies in its specific coordination environment and the properties imparted by the sodium ion. This compound exhibits distinct reactivity and stability compared to its potassium and lithium counterparts, making it particularly valuable in certain applications.
Properties
CAS No. |
135770-41-1 |
|---|---|
Molecular Formula |
C36H44N4NaZn- |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
sodium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;zinc |
InChI |
InChI=1S/C36H44N4.Na.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;;/q-2;+1; |
InChI Key |
HCRFQJDXYFNRLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Na+].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


